molecular formula C10H9NO B1331372 1-Methyl-1H-indole-2-carbaldehyde CAS No. 27421-51-8

1-Methyl-1H-indole-2-carbaldehyde

Cat. No. B1331372
CAS RN: 27421-51-8
M. Wt: 159.18 g/mol
InChI Key: IBNGPIOSWCMJGG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-2-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The methyl group at the 1-position and the carbaldehyde group at the 2-position on the indole ring system are key functional groups that can influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

Several methods for synthesizing indole-2-carbaldehydes have been reported. A metal-free synthesis approach using N-iodosuccinimide (NIS) to cyclize 1-(2-aminophenyl)prop-2-yn-1-ols in water has been described, providing an efficient and ecologically benign route to these compounds . Another method involves the gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with NIS, which is operationally simple and yields products efficiently . Additionally, a brief synthesis of 1H-indazole-3-carbaldehyde, which is structurally related to indole-2-carbaldehydes, has been achieved through ring opening, diazotization, and cyclization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with the potential for chirality and tautomerism. For instance, chirally N-substituted indole-2-carbaldehydes have been prepared, and their use in asymmetric synthesis has been explored . The structural analogs of these compounds can exhibit benzenoid-quinoid tautomerism, as seen in phenylmercury derivatives of 3-hydroxy-1-methylindole-2-carbaldehyde imines .

Chemical Reactions Analysis

Indole-2-carbaldehydes can undergo various chemical reactions. Nucleophilic substitution reactions have been utilized to create 2,3,6-trisubstituted indoles using 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile . Additionally, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with active methylene compounds has been studied, leading to products with retained oxirane rings or the formation of oxazolone rings depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-indole-2-carbaldehyde and its derivatives can be influenced by their functional groups and molecular structure. For example, the phenylmercury derivatives mentioned earlier exhibit intense fluorescence with typical Stokesian shifts, indicating their potential use in materials science . The crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone has been determined, showing hydrogen bond interactions that form ribbons in the solid state .

Scientific Research Applications

Palladacycles with Indole Core as Catalysts

A study by Singh et al. (2017) synthesized palladacycles with an indole core, demonstrating their efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions. These complexes, derived from indole carbaldehydes, showed promising catalytic properties and potential applications in organic synthesis (Singh et al., 2017).

Nanocatalysed Knoevenagel Condensation

Yogita Madan (2020) reported on the synthesis of Knoevenagel condensed products using indole-3-carbaldehydes. This approach highlights the use of indole derivatives in green and sustainable synthetic routes, emphasizing their role in organic chemistry and potential applications in creating various organic compounds (Madan, 2020).

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) developed a method to prepare 1H-indole-2-carbaldehydes via gold(I)-catalyzed cycloisomerization. This process efficiently yields a variety of substrates, highlighting the chemical versatility of indole derivatives in synthesis (Kothandaraman et al., 2011).

Copper-Catalyzed Benzannulation for Carbazoles and Indoles Synthesis

Guo et al. (2020) reported a copper-catalyzed method for synthesizing carbazoles and indoles from indole-3-carbaldehydes. This approach offers an efficient path to create polycyclic compounds, showcasing the functional versatility of indole derivatives in complex chemical syntheses (Guo et al., 2020).

Nucleophilic Substitution in Indole Chemistry

Yamada et al. (2009) demonstrated that 1-methoxy-6-nitroindole-3-carbaldehyde, a related compound, is a versatile building block for synthesizing trisubstituted indoles, indicating the potential of indole derivatives in diverse chemical reactions (Yamada et al., 2009).

Safety And Hazards

1-Methyl-1H-indole-2-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNGPIOSWCMJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295922
Record name 1-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indole-2-carbaldehyde

CAS RN

27421-51-8
Record name 27421-51-8
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Record name 1-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindole-2-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
W Kong, C Fu, S Ma - scholar.archive.org
Typical procedure: To a solution of 5a[2](2.5010 g, 12 mmol) in THF (25 mL) was slowly added dropwise n-butyl lithium (5.8 mL, 2.5 M in hexane, 14.5 mmol) at-78◦ C with stirring under …
Number of citations: 0 scholar.archive.org
AS Demir, S Tural - 2008 - open.metu.edu.tr
… The major products are 1-methyl-1H-indole-2-carbaldehyde and 1-methyl-2diacetoxymethyl-1H-indole. Manganese(III) acetate oxidation of 9-methyl-9H-carbazole furnished (9H-…
Number of citations: 0 open.metu.edu.tr
AS Demir, S Tural - Arkivoc, 2008 - arkat-usa.org
… The major products are 1-methyl-1H-indole-2-carbaldehyde and 1-methyl-2diacetoxymethyl-1H-indole. Manganese(III) acetate oxidation of 9-methyl-9H-carbazole furnished (9H-…
Number of citations: 3 www.arkat-usa.org
AA Kaczor, K Wojtunik-Kulesza… - Letters in Organic …, 2022 - ingentaconnect.com
… The compound was obtained from 5-methoxy-1-methyl-1H-indole2-carbaldehyde and 2-(piperazin-1-yl)phenol. KAD22 showed no affinity to dopamine D2 receptor but it is a potent …
Number of citations: 0 www.ingentaconnect.com
P Dudhe, MA Krishnan, K Yadav, D Roy… - Beilstein Journal of …, 2021 - beilstein-journals.org
… After systematic screening of several reaction conditions, we found that heating at 120 C of a neat mixture consisting of 1-methyl-1H-indole-2-carbaldehyde (1a, 2.0 equiv), glycine …
Number of citations: 3 www.beilstein-journals.org
P Dudhe, MA Krishnan, K Yadav, D Roy… - Beilstein …, 2020 - beilstein-journals.org
… Whereas when 1-methyl-1H-indole-2-carbaldehyde (1a) and glycine methyl ester hydrochloride salt (2a) were reacted in the presence of DIPEA (Hunig’s base) at room temperature in …
Number of citations: 5 www.beilstein-journals.org
A Deally, F Hackenberg, G Lally… - International Journal of …, 2012 - downloads.hindawi.com
… ((Diethylamino)methyl)-5-methoxy-1-methyl-1H-indole2-carbaldehyde (3b) (1.5g; 5.5mmol) was dissolved in MeOH (70 mL). Freshly cracked cyclopentadiene (0.46 mL; 5.5 mmol) was …
Number of citations: 5 downloads.hindawi.com
D Uredi, DR Motati, EB Watkins - Organic letters, 2018 - ACS Publications
… For the optimization of the reaction parameters, we chose 1-methyl-1H-indole-2-carbaldehyde (1a) as a model substrate in combination with propargylamine (2a). The investigation of …
Number of citations: 46 pubs.acs.org
C Wang, Y Tu, J Han, Y Guo - 2016 7th International Conference …, 2017 - atlantis-press.com
… Used 1-methyl- 1H-indole2-carbaldehyde as a key intermediate to synthesize (3aS, 4R, 7S, 7aR)-1-(1-(1H-indol-2-yl) ethylidene)-3-oxooctahydro -4,7-methanoindazol-1-ium-2-ide[10] (…
Number of citations: 0 www.atlantis-press.com
EJ Vogt, VA Zapolskii, E Nutz… - … für Naturforschung B, 2012 - degruyter.com
… of phosphoryl chloride and an excess of DMF, afforded 3-chloro-1-methyl-1Hindole-2-carbaldehyde (9) as the main product with 30% yield. In accordance with the literature, C-2 is …
Number of citations: 10 www.degruyter.com

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